5-Methoxy-2-methylpyridin-3-amine
Description
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-methoxy-2-methylpyridin-3-amine |
InChI |
InChI=1S/C7H10N2O/c1-5-7(8)3-6(10-2)4-9-5/h3-4H,8H2,1-2H3 |
InChI Key |
NIZHNEQMBILCQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)OC)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Methoxy 2 Methylpyridin 3 Amine
De Novo Synthesis Approaches
The de novo synthesis of highly substituted pyridines is a cornerstone of heterocyclic chemistry, providing access to complex molecular architectures from basic starting materials. chemrxiv.org These strategies are particularly valuable when the desired substitution pattern is not easily accessible through the modification of pre-existing rings.
Multi-Component Reactions for Pyridine (B92270) Ring Formation
Multi-component reactions (MCRs) offer a highly efficient means of synthesizing complex molecules like substituted pyridines in a single step from three or more reactants. taylorfrancis.com This approach is characterized by high atom economy and procedural simplicity. acsgcipr.org The Hantzsch pyridine synthesis and its variations are classic examples of MCRs used for creating pyridine rings. acsgcipr.orgresearchgate.net Other notable MCRs for pyridine synthesis include the Guareschi-Thorpe and Bohlmann-Rahtz reactions. acsgcipr.org
For the specific synthesis of 5-Methoxy-2-methylpyridin-3-amine, a hypothetical MCR could involve the condensation of an enamine, a 1,3-dicarbonyl compound (or equivalent), and an ammonia (B1221849) source, where the precursors are carefully chosen to bear the required methoxy (B1213986) and methyl functionalities. For instance, a four-component reaction might utilize an aldehyde, an active methylene (B1212753) compound like malononitrile, a ketone, and an ammonium (B1175870) salt to construct the pyridine core. nih.govacs.org The efficiency of such reactions can often be enhanced through microwave irradiation or the use of nanocatalysts, leading to higher yields and shorter reaction times. acs.orgrsc.org
Table 1: Common Multi-Component Reactions for Pyridine Synthesis
| Reaction Name | Reactants | General Product | Key Features |
|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, 2 equiv. β-ketoester, Ammonia/Ammonium Acetate (B1210297) | 1,4-Dihydropyridine (requires subsequent oxidation) | One of the most common methods for pyridine nucleus construction. taylorfrancis.comacsgcipr.org |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone, Ammonia | 2-Hydroxypyridine | Directly yields an aromatic pyridine derivative. acsgcipr.org |
| Bohlmann-Rahtz Synthesis | Enamine, Alkynone | Substituted Pyridine | Versatile method for constructing the pyridine ring. acsgcipr.org |
| Kröhnke Synthesis | Pyridinium (B92312) salt, α,β-Unsaturated Ketone, Ammonium Acetate | 2,4,6-Trisubstituted Pyridine | A convergent method for pyridine synthesis. acsgcipr.org |
Cyclization Reactions Utilizing Precursors
The formation of the pyridine ring can also be achieved through the cyclization of carefully designed acyclic precursors. These methods involve constructing a linear chain containing all the necessary atoms and functional groups, which then undergoes an intramolecular reaction to form the heterocyclic ring. illinois.edu
One such strategy involves the [3+3] annulation between enamines and β,β-dichloromethyl peroxides, which proceeds under metal-free conditions to yield polysubstituted pyridines. mdpi.com Another powerful approach is the hetero-Diels-Alder reaction, or [4+2] cycloaddition, where a 1-azadiene reacts with an alkyne. This method allows for the creation of highly substituted pyridines with good control over regioselectivity. researchgate.net Furthermore, transition-metal-catalyzed reactions, such as those involving the coupling of dienes or enynes with nitriles, can lead to tri- and tetrasubstituted pyridines. illinois.edu A recently developed method involves the N-arylation of O-vinylhydroxylamines with aza-arene N-oxides, which triggers a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization to form fused ring systems, a strategy that could be adapted for single-ring pyridines. acs.orgacs.org
Functional Group Interconversion and Derivatization from Related Pyridines
This strategy leverages commercially available or easily synthesized pyridine derivatives, modifying their functional groups to arrive at the target compound. This is often a more direct and practical approach than de novo synthesis.
Methoxylation Strategies from Halogenated Pyridin-3-amines (e.g., 5-Bromo-2-methylpyridin-3-amine (B1289001) as a Precursor)
A key precursor for the synthesis of this compound is 5-Bromo-2-methylpyridin-3-amine. mdpi.comnih.gov The bromine atom at the 5-position is a versatile handle for introducing a variety of functional groups via cross-coupling or nucleophilic substitution reactions.
The methoxy group can be installed via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves treating the bromo-precursor with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO). The electron-donating nature of the amino group and the methyl group can facilitate this substitution. A related synthesis of 5-methoxy-2-methylpyridine (B1356525) from 3-hydroxy-6-methylpyridine involves deprotonation with potassium hydroxide (B78521) followed by reaction with methyl iodide in DMSO. prepchem.com
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for C-O bond formation, providing a mild and efficient method for methoxylation.
Table 2: Synthesis of Aryl Ethers from Aryl Halides
| Reaction Type | Reagents & Conditions | Precursor Example | Product | Notes |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Sodium Methoxide (NaOMe), Methanol (MeOH) or DMSO, Heat | 5-Bromo-2-methylpyridin-3-amine | This compound | A classic method for introducing alkoxy groups onto activated aromatic rings. |
| Buchwald-Hartwig C-O Coupling | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Methanol | 5-Bromo-2-methylpyridin-3-amine | this compound | Offers mild conditions and broad functional group tolerance. |
The precursor, 5-Bromo-2-methylpyridin-3-amine, is accessible and has been used in Suzuki cross-coupling reactions to synthesize a range of novel pyridine derivatives. mdpi.com
Amination and Reduction Methods for Pyridine Derivatives
The introduction of an amino group at the 3-position of the pyridine ring can be accomplished through several methods. A common strategy is the reduction of a corresponding nitro compound. For example, if 5-methoxy-2-methyl-3-nitropyridine (B1431479) were available, it could be reduced to the target amine using standard reducing agents such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron powder in acidic media.
Direct amination of the pyridine ring is another possibility. While the classic Chichibabin reaction typically directs amination to the 2- or 4-positions, modern catalytic methods have expanded the scope of C-H amination. nih.govyoutube.com One strategy involves converting the pyridine into a phosphonium (B103445) salt, which can then react with sodium azide (B81097) to form an iminophosphorane, a versatile precursor to amines. nih.gov Reductive amination is a widely used process that converts a carbonyl group to an amine. wikipedia.org While not directly applicable to the pyridine ring itself, it could be used if a suitable keto-pyridine precursor were synthesized. acs.org
Strategies for Introducing Methyl Substituents
The 2-methyl group is often incorporated during the de novo synthesis of the pyridine ring. However, methods exist for its introduction onto a pre-formed pyridine ring. One approach involves the use of organometallic reagents. For instance, a halogenated pyridine at the 2-position could undergo a cross-coupling reaction (e.g., Suzuki or Stille coupling) with a methyl-containing organometallic reagent.
Another strategy involves the functionalization of pyridine-N-oxides. Oxidation of the pyridine nitrogen atom activates the ring, particularly at the 2- and 4-positions, for nucleophilic attack. wikipedia.org Reaction of a pyridine-N-oxide with a methylating agent can lead to the introduction of a methyl group. For example, 3-methoxy-2-methylpyridine (B1587472) can be synthesized from 3-methoxy-2-methylpyridine 1-oxide by deoxygenation with phosphorus trichloride. prepchem.com The synthesis of 2-hydroxy-5-methylpyridine (B17766) from 2-amino-5-methylpyridine (B29535) provides a route to methyl-substituted pyridones, which are versatile intermediates. orgsyn.org
Catalytic Transformations in Synthesis
Catalytic methods are central to the efficient synthesis of substituted pyridines, offering pathways to form carbon-carbon and carbon-nitrogen bonds with high selectivity.
Palladium-Catalyzed Cross-Coupling Reactions for Pyridine C-C Bond Formation (e.g., Suzuki Reactions)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for creating C-C bonds in the synthesis of pyridine derivatives. mdpi.com These reactions typically involve the coupling of a halide-substituted pyridine with a boronic acid in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org
For instance, the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives has been successfully achieved by the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. mdpi.com This reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) and utilizes potassium phosphate (B84403) as the base in a 1,4-dioxane (B91453) and water solvent system. mdpi.com The general applicability of the Suzuki reaction is highlighted by its tolerance of various functional groups on the coupling partners. mdpi.com
The reaction mechanism of the Suzuki coupling involves a catalytic cycle that includes the oxidative addition of the pyridine halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The choice of ligands for the palladium catalyst can be crucial for the reaction's success, with ligands like BrettPhos and RuPhos showing broad applicability in C-N cross-coupling reactions. rsc.org
A study on the Suzuki-Miyaura reaction with 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) and ortho-methoxyphenylboronic acid demonstrated the formation of multiple atropisomeric products, indicating the complexity that can arise in highly substituted systems. nih.gov
Base-Catalyzed Rearrangements and Substitutions
Base-catalyzed reactions are fundamental in pyridine synthesis. Pyridine and its derivatives can act as bases to catalyze various transformations. rsc.org The Kröhnke pyridine synthesis, for example, utilizes pyridine to generate a pyridinium salt that undergoes a Michael-like addition to an α,β-unsaturated carbonyl compound in the presence of ammonium acetate, leading to the formation of a substituted pyridine. wikipedia.org
In some synthetic strategies, bases are employed to promote rearrangements and substitutions. For example, the synthesis of polysubstituted pyridines can be achieved through a metal-free [3+3] annulation of enamines and β,β-dichloromethyl peroxides, where a base like potassium hydroxide is crucial for the reaction to proceed. mdpi.com This reaction is believed to occur via a Kornblum–De La Mare rearrangement followed by intramolecular cyclization and condensation. mdpi.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
To maximize the efficiency of synthetic routes to this compound and related compounds, careful optimization of reaction parameters is essential.
Solvent Effects and Temperature Optimization
The choice of solvent can significantly influence the outcome of a reaction. In the synthesis of pyridine derivatives via a one-pot, four-component reaction, microwave irradiation in ethanol (B145695) provided excellent yields in a very short time compared to conventional heating. nih.gov Theoretical studies on pyridine synthesis from pyrylium (B1242799) salt have shown that the enthalpy of reaction can vary between different solvents like water and ethanol. unjani.ac.id
Temperature is another critical parameter. The synthesis of 2,3,5-trimethylpyridine (B1346980) from 3-amino-2-methylpropenal and methylethylketone found an optimal temperature of 150 °C for the cyclocondensation reaction. researchgate.net In the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine, the reaction mixture is typically heated to 85–95 °C. mdpi.com
Catalyst and Ligand Screening
The selection of the catalyst and its associated ligands is paramount for the success of many synthetic transformations. In palladium-catalyzed amination reactions, the use of chelating phosphine (B1218219) ligands is effective. nih.gov A screening of various catalysts for the amination of 2-aminopyridines revealed that a ruthenium(II) species provided a quantitative yield. researchgate.net
The development of new catalyst systems, such as those based on cobalt complexes, has also expanded the possibilities for pyridine synthesis through reactions like the heterocyclization of acetylenes and nitriles. arkat-usa.org
Stoichiometric Ratio and Concentration Studies
The molar ratio of reactants is a key factor in optimizing a chemical reaction. In the Hantzsch pyridine synthesis, a typical ratio of a β-keto acid, an aldehyde, and a nitrogen donor is 2:1:1. wikipedia.org For the synthesis of pyridine derivatives through a four-component reaction, a molar ratio of 1:1:1:2 for the starting materials was employed. nih.gov
Concentration can also play a role. In a study on the Bohlmann–Rahtz pyridine synthesis, experiments were conducted in both batch and flow reactors to compare the outcomes. researchgate.net The concentration of reactants in flow chemistry can be precisely controlled, potentially leading to improved yields and selectivity.
Advanced Purification and Isolation Techniques
Following the initial synthesis of this compound, the crude product typically undergoes one or more purification steps to achieve the desired level of purity. The selection of an appropriate purification strategy is crucial for obtaining the compound in a form suitable for its intended use, whether in research or as an intermediate in further chemical syntheses.
Column chromatography is a widely used and effective technique for the separation and purification of individual compounds from a mixture. This method relies on the differential adsorption of the components of a mixture onto a stationary phase as a mobile phase percolates through it. For aminopyridine derivatives, silica (B1680970) gel is a commonly used stationary phase due to its polarity and ability to interact with the amine functionality.
The selection of the mobile phase, or eluent, is critical for achieving good separation. A solvent system is chosen based on the polarity of the target compound and the impurities to be removed. For compounds of intermediate polarity like this compound, a mixture of a non-polar solvent and a more polar solvent is often employed. Common solvent systems for the purification of related aminopyridines include mixtures of hexanes and ethyl acetate or dichloromethane (B109758) and methanol. google.com The ratio of the solvents can be adjusted to control the elution rate of the compounds from the column. A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can be particularly effective for separating compounds with a wide range of polarities.
In a typical procedure, the crude product is dissolved in a minimal amount of the mobile phase or a suitable solvent and loaded onto the top of a prepared silica gel column. The eluent is then passed through the column, and fractions are collected sequentially. The composition of each fraction is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. For pyridine amine derivatives, the use of a C18 column with a mobile phase containing a small amount of an additive like trifluoroacetic acid (TFA) can sometimes improve peak shape and resolution in reverse-phase chromatography.
| Parameter | Description | Typical Values/Conditions for Related Compounds |
| Stationary Phase | The solid adsorbent material packed into the column. | Silica gel (60-120 mesh, 230-400 mesh) |
| Mobile Phase (Eluent) | The solvent or solvent mixture that flows through the column. | Hexane/Ethyl Acetate, Dichloromethane/Methanol google.com |
| Elution Mode | The method of applying the mobile phase. | Isocratic (constant solvent composition) or Gradient (varying solvent composition) |
| Loading Technique | The method of applying the crude sample to the column. | Wet loading (dissolved in mobile phase) or Dry loading (adsorbed onto silica gel) |
| Monitoring | Technique used to analyze the collected fractions. | Thin-Layer Chromatography (TLC), UV-Vis Spectroscopy |
Recrystallization is a powerful purification technique for solid compounds that relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent for recrystallization is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures.
For the purification of aminopyridine derivatives, various solvents can be considered. A common approach for closely related compounds, such as 2-hydroxy-5-methylpyridine, involves recrystallization from ethyl acetate. google.com The process generally involves dissolving the crude solid in a minimum amount of the hot solvent to form a saturated solution. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain in the solution.
The choice of solvent is paramount for successful recrystallization. A single solvent or a binary solvent system can be used. For instance, a mixture of benzene (B151609) and ligroin has been used for the recrystallization of 3-aminopyridine. orgsyn.org The rate of cooling can influence the size and purity of the resulting crystals, with slow cooling generally favoring the formation of larger and purer crystals. After crystallization is complete, the purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. A patent describing the separation of mixed aminopyridines mentions crystallization as a key step to obtain high-purity isomers, highlighting the industrial applicability of this technique. google.com
| Parameter | Description | Typical Values/Conditions for Related Compounds |
| Solvent System | The solvent or mixture of solvents used for dissolution and crystallization. | Ethyl acetate, Ethanol, Benzene/Ligroin, Water google.comorgsyn.orgucla.edu |
| Temperature Profile | The heating and cooling regimen. | Dissolution at boiling point, slow cooling to room temperature, followed by chilling. |
| Seeding | The optional addition of a small crystal to induce crystallization. | A pure crystal of the target compound. |
| Isolation | The method for separating the purified crystals from the mother liquor. | Vacuum filtration, Gravity filtration. orgsyn.org |
| Washing | Rinsing the isolated crystals to remove residual impurities. | Small portions of cold recrystallization solvent. |
| Drying | Removal of residual solvent from the purified crystals. | Air drying, vacuum oven. |
Chemical Reactivity and Mechanistic Investigations of 5 Methoxy 2 Methylpyridin 3 Amine
Reactivity at the Amino Group
The primary amino group at the C3 position is a key site for nucleophilic reactions, enabling the construction of more complex molecular architectures.
The amino group of pyridinamines readily participates in nucleophilic substitution reactions. While direct SNAr reactions on the pyridine (B92270) ring can be challenging, the amino group itself can act as the nucleophile to attack various electrophilic substrates. For instance, in reactions analogous to those used for synthesizing aminopyridines, the amine functionality can be installed via nucleophilic aromatic substitution on activated (pseudo)halopyridines. ntu.edu.sg
The amino group of 5-Methoxy-2-methylpyridin-3-amine can engage in N-arylation with activated electrophilic arenes. acs.org This type of transformation, particularly with aza-arene N-oxides, can initiate a cascade of reactions, including rearrangement and cyclization, to form fused heterocyclic systems like azaindoles. acs.org The regioselectivity of these reactions is often directed to the 2-position of the reacting partner aza-arene, influenced by the electronic nature and steric profile of the amine nucleophile. acs.orgacs.org
A summary of representative nucleophilic substitution partners is shown below.
Interactive Table: Nucleophilic Substitution Partners for Aminopyridines| Reactant Class | Specific Example | Product Type |
|---|---|---|
| Aza-arene N-oxides | 2-Methylpyridine N-oxide | N-Aryl-O-vinylhydroxylamine Intermediate |
| Aza-arene N-oxides | 4-Phenylpyridine N-oxide | 7-Azaindoline Derivative |
Amidation and Acylation Reactions
The amino group of this compound is readily acylated to form the corresponding amide derivatives. This transformation is fundamental in medicinal chemistry and materials science. Modern synthetic methods allow for the efficient coupling of amines with carboxylic acids under mild conditions. nih.gov Organophosphorus-catalyzed, redox-neutral processes can facilitate a three-component condensation of an amine, a carboxylic acid, and a pyridine N-oxide to generate 2-amidopyridines in a single step. nih.gov This approach combines amide bond formation and subsequent functionalization, which traditionally require separate, often incompatible, reaction steps. nih.gov The reaction tolerates a variety of functional groups on the amine coupling partner. nih.gov
The table below illustrates the scope of amine partners in such condensation reactions, suggesting the viability for this compound.
Interactive Table: Scope of Amine Coupling Partners in Amidation Reactions| Amine Type | Specific Example | Product | Yield |
|---|---|---|---|
| Primary Alkyl Amines | β-Phenethylamine | N-(phenethyl)picolinamide | 66-84% |
Condensation Reactions
Condensation reactions involving the amino group provide a powerful route to fused heterocyclic ring systems. A notable example is the reaction of 2-aminopyridines with α-haloketones to synthesize imidazo[1,2-a]pyridines. amazonaws.com This reaction can often proceed efficiently without a catalyst or solvent, simply by heating the reactants. amazonaws.com The process is generally tolerant of various substituents on both the aminopyridine and the α-haloketone, including methoxy (B1213986) and methyl groups. amazonaws.com For this compound, this would involve the initial nucleophilic attack of the amino group on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to yield the aromatic fused system.
The generality of this protocol is highlighted by the successful reaction of various substituted aminopyridines.
Interactive Table: Synthesis of Imidazo[1,2-a]pyridines via Condensation| Aminopyridine Reactant | α-Haloketone Reactant | Reaction Time | Yield |
|---|---|---|---|
| 2-Aminopyridine | α-Bromoacetophenone | 20 min | 91% |
| 2-Amino-5-methylpyridine (B29535) | α-Bromoacetophenone | 60 min | 70% |
| 2-Aminopyridine | α-Chloroacetophenone | 80 min | 83% |
Transformations Involving the Methoxy Group
The methoxy group is a key modulator of the pyridine ring's electron density and can itself be a site of chemical transformation, primarily through demethylation.
The cleavage of the aryl methyl ether bond in the methoxy group is a common transformation to unmask the corresponding hydroxyl group (a pyridinol). wikipedia.org This demethylation is a critical step in the synthesis of many natural products and pharmaceuticals. google.com A variety of reagents and conditions have been developed for this purpose. wikipedia.orggoogle.com
Historically, heating the substrate with molten pyridine hydrochloride was a standard method. wikipedia.org More modern and often milder conditions involve sulfur-based nucleophiles or Lewis acids. Reagents such as lithium ethylthiolate and dodecanethiol have proven effective. google.com A process using 3-mercaptopropionic acid is also capable of demethylating aromatic methyl ethers, with the potential for selective mono-demethylation even when multiple methoxy groups are present in the molecule. google.com
A summary of common demethylation methods applicable to aryl methyl ethers is presented below.
Interactive Table: Reagents for Demethylation of Aromatic Methyl Ethers| Reagent/Method | Conditions | Substrate Scope |
|---|---|---|
| Pyridine Hydrochloride | Heating at 180-220 °C | Aryl methyl ethers |
| Thiophenol / 2-Amino-thiophenol | - | Methoxy naphthalines, Phenyl methyl ethers |
| 3-Mercaptopropionic Acid | Varies, can control selectivity | Aromatic methyl ethers with one or more methoxy groups |
Methoxy Group Stability under Various Conditions
The stability of the methoxy group in this compound is highly dependent on the reaction conditions. The group remains intact under the neutral or mildly basic conditions typical for many nucleophilic reactions at the amino group, such as amidation and certain condensation reactions. nih.govamazonaws.com For example, the organophosphorus-catalyzed synthesis of 2-amidopyridines and the catalyst-free condensation with α-haloketones proceed without cleaving the methoxy ether bond. nih.govamazonaws.com
Conversely, the methoxy group is susceptible to cleavage under strongly acidic conditions or in the presence of potent nucleophiles specifically chosen for demethylation. wikipedia.orggoogle.com The use of reagents like pyridine hydrochloride at high temperatures or thiolates demonstrates conditions under which the C-O bond of the ether is targeted for scission. wikipedia.orggoogle.com Therefore, the methoxy group can be considered a stable substituent under a range of synthetic conditions but also serves as a protected hydroxyl group that can be revealed when desired.
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene (B151609). The electronegative nitrogen atom deactivates the ring towards attack by electrophiles, making reactions sluggish and often requiring harsh conditions. quora.comyoutube.comglobalresearchonline.net Furthermore, under acidic conditions typical for many EAS reactions, the pyridine nitrogen is protonated, which further increases the deactivation of the ring.
The outcome of electrophilic substitution on a substituted pyridine is dictated by the directing effects of the groups already present on the ring. pearson.com These substituents can be classified as activating or deactivating, and as ortho-, para-, or meta-directors. libretexts.orgyoutube.com
In the case of this compound, the ring possesses three substituents with competing directing effects:
Amino group (-NH₂): Located at the 3-position, the amino group is a powerful activating group due to its ability to donate its lone pair of electrons into the ring via resonance (+M effect). It is a strong ortho- and para-director.
Methoxy group (-OCH₃): Situated at the 5-position, the methoxy group is also an activating, ortho- and para-director, donating electron density through resonance.
Methyl group (-CH₃): At the 2-position, the methyl group is a weakly activating group that donates electron density primarily through an inductive effect (+I effect) and hyperconjugation. quora.com It is also an ortho- and para-director.
Pyridine Nitrogen: The ring nitrogen itself is strongly deactivating and directs incoming electrophiles to the meta-position (C-3 and C-5). quora.com
The regioselectivity of an EAS reaction on this molecule will be determined by the synergy or opposition of these effects. The amino group at C-3 and the methoxy group at C-5 strongly activate the positions ortho and para relative to them. The amino group directs towards C-2, C-4, and C-6. The methoxy group directs towards C-4 and C-6. The methyl group at C-2 directs towards C-3 and C-5.
Considering the powerful activating nature of the amino and methoxy groups, electrophilic attack is most likely to occur at the positions most strongly activated by resonance. The C-4 and C-6 positions are activated by both the amino and methoxy groups, making them the most probable sites for substitution. The C-2 position is also activated by the amino group but is already substituted with a methyl group and is adjacent to the deactivating ring nitrogen. Therefore, electrophilic attack is predicted to occur preferentially at the C-4 or C-6 positions, with the final product distribution likely influenced by steric hindrance.
Oxidation Reactions of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen allows it to act as a nucleophile and undergo oxidation, typically forming a pyridine N-oxide. Pyridine N-oxides are versatile synthetic intermediates, as the N-oxide group alters the reactivity of the pyridine ring, facilitating both nucleophilic and electrophilic substitutions. acs.orgarkat-usa.orgscripps.edu
The N-oxidation of this compound would result in the formation of this compound 1-oxide. This transformation can be achieved using various oxidizing agents. The choice of reagent can be critical to achieving good yields and avoiding unwanted side reactions, especially given the presence of an easily oxidizable amino group.
Several methods are available for the N-oxidation of substituted pyridines. arkat-usa.org Studies on various 3-substituted pyridines have shown that the nature of the substituent and the oxidizing agent significantly impact the reaction's success. nih.gov For instance, m-chloroperoxybenzoic acid (m-CPBA) is often a highly effective reagent for this transformation. arkat-usa.org Other common reagents include hydrogen peroxide in acetic acid, potassium peroxymonosulfate (B1194676) (Oxone), and sodium perborate. arkat-usa.org The electronic properties of the substituents on the pyridine ring influence the ease of N-oxidation; electron-donating groups generally facilitate the reaction. Given that this compound contains three electron-donating groups, its N-oxidation is expected to proceed readily.
Table 1: Common Reagents for N-Oxidation of Pyridines
| Oxidizing Agent | Typical Conditions | Comments |
|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758), room temperature | Often gives high yields and is a common choice. arkat-usa.org |
| Hydrogen Peroxide / Acetic Acid | Glacial acetic acid, heating | A classic and cost-effective method, but may require longer reaction times. arkat-usa.org |
| Potassium Peroxymonosulfate (Oxone®) | Water/acetone, buffer | An effective and environmentally friendly option. |
| Sodium Perborate | Acetic acid or other solvents | A cheap and stable industrial oxidant. arkat-usa.org |
| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic MTO, aqueous H₂O₂ | Highly efficient, allowing for high yields with only catalytic amounts of the metal. arkat-usa.org |
Advanced Reaction Mechanism Elucidation
Understanding the precise mechanisms of reactions involving complex molecules like this compound requires advanced investigative techniques. These studies are crucial for optimizing reaction conditions and predicting outcomes.
Kinetic studies are fundamental to determining reaction mechanisms, providing insights into rate-determining steps and the influence of various factors on reaction speed. researchgate.net For reactions involving pyridine derivatives, kinetic analysis can help to confirm proposed pathways, such as nucleophilic association or the stepwise nature of a substitution. researchgate.net
Isomerization, the process by which one molecule is transformed into another with the same atoms but a different arrangement, is a known phenomenon in heterocyclic chemistry. Such transformations can occur under various conditions, including thermal, photochemical, or catalytic, and can involve ring-opening/ring-closing sequences or rearrangements. nih.govnih.gov
For substituted pyridines, isomerization can lead to a diverse array of structural analogs. For example, pyrazolo[1,5-a]pyrimidines have been shown to isomerize to pyrazolo[3,4-b]pyridines through a mechanism involving nucleophilic addition, ring-opening, and ring-closing (ANRORC). nih.gov Another relevant transformation is cycloisomerization, where an acyclic precursor is converted into a cyclic compound, a method used to synthesize various substituted pyridines. researchgate.net
In the context of this compound, while no specific isomerization reactions have been documented in the reviewed literature, the potential for such transformations exists. For instance, under certain conditions, migration of the methyl or methoxy groups could be envisaged, or more complex rearrangements involving the entire heterocyclic scaffold could occur, potentially leading to equilibria between different isomeric forms. Detailed mechanistic studies would be required to explore these possibilities.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering a window into the connectivity and environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
¹H NMR Spectroscopy for Proton Environments
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For 5-Methoxy-2-methylpyridin-3-amine, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methyl group protons, the methoxy (B1213986) group protons, and the amine group protons. The chemical shifts (δ) of these protons are influenced by the electron-donating and electron-withdrawing effects of the substituents on the pyridine ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 8.0 - 7.0 | Multiplet |
| Methoxy (OCH₃) | ~3.8 | Singlet |
| Amine (NH₂) | Variable | Broad Singlet |
| Methyl (CH₃) | ~2.5 | Singlet |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. np-mrd.org Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms. For instance, the carbon atoms of the pyridine ring will appear in the aromatic region, while the carbons of the methyl and methoxy groups will be found in the aliphatic region. np-mrd.org
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C (C-O) | 155 - 165 |
| Aromatic C (C-N) | 140 - 150 |
| Aromatic C-H | 110 - 130 |
| Methoxy (OCH₃) | 55 - 65 |
| Methyl (CH₃) | 15 - 25 |
Note: These are approximate chemical shift ranges and can be influenced by the solvent and other experimental conditions.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for determining the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of a proton's signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure, especially in complex molecules.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded, which helps to determine the three-dimensional structure of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of a molecule, as the measured exact mass can be matched to a unique combination of atoms. csic.es For this compound (C₇H₁₀N₂O), the theoretical monoisotopic mass is approximately 138.0793 g/mol . epa.gov An HRMS experiment would aim to measure a value extremely close to this theoretical mass, thereby confirming the elemental composition. uq.edu.au
Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Patterns
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows the molecular ion (M⁺) peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks at lower m/z values. The pattern of these fragment ions is characteristic of the molecule's structure and can be used to deduce its connectivity.
For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Common fragmentation pathways for substituted pyridines often involve the loss of substituents or cleavage of the ring. For example, fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group or the entire methoxy group (•OCH₃). Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.
Chemical Ionization Mass Spectrometry (CI-MS)
The protonated molecule, [M+H]⁺, is expected to be the base peak or at least a very prominent peak in the CI mass spectrum. Given the molecular formula C₇H₁₀N₂O, the monoisotopic mass is 138.0793 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 139.087.
Other adduct ions, depending on the reagent gas used (e.g., methane, isobutane, or ammonia), may also be observed. For instance, with methane, adducts such as [M+CH₅]⁺ and [M+C₂H₅]⁺ might be present at lower abundances. The table below outlines the predicted collision cross-section (CCS) values for various adducts of a structurally related compound, 5-methoxy-N-methylpyridin-2-amine, which can provide an estimation for this compound. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of a Related Methoxy-substituted Pyridine Amine uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 139.08660 | 126.0 |
| [M+Na]⁺ | 161.06854 | 134.4 |
| [M-H]⁻ | 137.07204 | 128.8 |
| [M+NH₄]⁺ | 156.11314 | 146.4 |
| [M+K]⁺ | 177.04248 | 133.4 |
| [M+H-H₂O]⁺ | 121.07658 | 119.6 |
Data is for the isomeric compound 5-methoxy-N-methylpyridin-2-amine and serves as an approximation. uni.lu
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While a specific experimental FT-IR spectrum for this compound is not available, the expected absorption bands can be predicted based on the known vibrational frequencies of its constituent functional groups and data from analogous compounds like 2-amino-3-methylpyridine (B33374). researchgate.net
The primary amine (-NH₂) group will exhibit characteristic symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The aliphatic C-H stretches of the methyl group will appear just below 3000 cm⁻¹. The C-N stretching of the aromatic amine should be observable in the 1250-1335 cm⁻¹ range. The methoxy group will show a characteristic C-O stretch. Furthermore, vibrations associated with the pyridine ring (C=C and C=N stretching) will be present in the 1400-1600 cm⁻¹ region.
Table 2: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| Asymmetric N-H Stretch | ~3450 | Primary Amine |
| Symmetric N-H Stretch | ~3350 | Primary Amine |
| Aromatic C-H Stretch | ~3050 | Pyridine Ring |
| Aliphatic C-H Stretch | ~2950 | Methyl Group |
| N-H Bending | ~1620 | Primary Amine |
| C=C and C=N Stretching | 1400-1600 | Pyridine Ring |
| Aromatic C-N Stretch | 1250-1335 | Aryl Amine |
| Asymmetric C-O-C Stretch | ~1250 | Methoxy Group |
| Symmetric C-O-C Stretch | ~1040 | Methoxy Group |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. An experimental Raman spectrum for this compound is not documented in the provided sources, but predictions can be made based on its structure and comparison with related compounds like 2-amino-3-methylpyridine. researchgate.net
The symmetric vibrations of the pyridine ring are expected to produce strong Raman signals. The C-H and N-H stretching vibrations will also be present, though often weaker than in IR. The C-C and C-N stretching vibrations within the ring will also be Raman active.
Table 3: Predicted Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |
| Symmetric N-H Stretch | ~3350 | Primary Amine |
| Aromatic C-H Stretch | ~3050 | Pyridine Ring |
| Aliphatic C-H Stretch | ~2950 | Methyl Group |
| Ring Breathing Mode | ~1000 | Pyridine Ring |
| C-O-C Symmetric Stretch | ~1040 | Methoxy Group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, π to π* and n to π* transitions are expected. The pyridine ring is the primary chromophore. The presence of the amino and methoxy groups as auxochromes will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine.
While a specific UV-Vis spectrum for this compound is not available, related aromatic amines and substituted pyridines typically exhibit strong absorption bands in the 200-400 nm range. The electronic spectra of a copper complex of a derivative of 2-amino-5-methylpyridine (B29535) showed an absorption peak, but this is influenced by the metal center and not representative of the free ligand. uni.lu
Table 4: Expected UV-Vis Absorption for this compound
| Transition | Expected λₘₐₓ (nm) | Chromophore/Functional Group |
| π → π | ~230-280 | Pyridine Ring |
| n → π | ~300-350 | Pyridine Ring, Amino Group |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. The theoretical elemental composition of this compound (C₇H₁₀N₂O) can be calculated from its molecular formula and the atomic weights of carbon, hydrogen, nitrogen, and oxygen.
Table 5: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 7 | 84.077 | 60.85% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 7.30% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 20.28% |
| Oxygen | O | 15.999 | 1 | 15.999 | 11.58% |
| Total | 138.17 | 100.00% |
Experimental values from an elemental analysis of a pure sample of this compound should closely match these theoretical percentages to validate its empirical formula.
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations for Molecular Properties
DFT has become a primary tool for modeling the ground-state properties of molecules. researchgate.net It offers a balance of accuracy and computational efficiency, making it suitable for a wide range of chemical investigations. researchgate.netepstem.net Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p), to simulate molecular systems. mdpi.com
The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. mdpi.comsci-hub.se For pyridine (B92270) derivatives, this is typically achieved using DFT methods. mdpi.comnih.gov The optimization process ensures that the calculated properties correspond to a true energy minimum on the potential energy surface. This is confirmed by performing frequency calculations, where the absence of any imaginary frequencies indicates a stable structure. mdpi.comsemanticscholar.org In a study on the closely related compound 5-bromo-2-methylpyridin-3-amine (B1289001), geometry optimization was carried out using the GAUSSIAN 09 software at the B3LYP/6-31G(d,p) level of DFT. mdpi.com This process is crucial for obtaining accurate subsequent analyses, such as electronic and spectroscopic properties.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govirjweb.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. sci-hub.seirjweb.comresearchgate.net
A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more reactive and less stable. irjweb.com This energy gap is instrumental in understanding the charge transfer interactions that can occur within the molecule. irjweb.com In studies of similar pyridine compounds, the HOMO-LUMO gap has been effectively used to predict molecular reactivity. wuxiapptec.com
For example, DFT calculations on pyridine derivatives have quantified these values. The analysis of these orbitals provides insight into reactivity and physical properties. irjweb.com
Table 1: Frontier Molecular Orbital Data for a Related Pyridine Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Data derived from a representative imidazole (B134444) derivative study to illustrate the concept. irjweb.com
DFT calculations are also employed to predict the vibrational frequencies of a molecule. nih.gov These theoretical frequencies correspond to the vibrational modes observed in experimental infrared (IR) and Raman spectroscopy. semanticscholar.org As mentioned, a key use for these calculations is to confirm that an optimized geometry is a true minimum, which is verified if no imaginary frequencies are found. mdpi.comsemanticscholar.org
The calculated vibrational wavenumbers are often scaled by specific factors to improve their correlation with experimental data. nih.govsemanticscholar.org The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific atomic and group motions within the molecule, such as stretching, bending, and torsional movements. nih.gov This detailed assignment provides a complete understanding of the molecule's vibrational characteristics.
To investigate the properties of electronically excited states, the standard ground-state DFT method is extended to Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov TD-DFT is a powerful and widely used method for calculating electronic excitation energies, which are directly related to a molecule's UV-Visible absorption spectrum. nih.govescholarship.org
This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical spectrum that can be compared with experimental results. semanticscholar.org TD-DFT calculations can also elucidate the nature of the electronic transitions, identifying them as, for example, π → π* or n → π* transitions, by analyzing the molecular orbitals involved in the excitation. nih.gov This analysis is crucial for understanding the photophysical properties of a molecule. cnr.it
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing and understanding the charge distribution within a molecule and predicting its reactive behavior. mdpi.comirjweb.com The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to identify different regions. mdpi.com
Typically, red areas indicate electron-rich regions, which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions, which are prone to nucleophilic attack. mdpi.com Green regions represent areas of neutral potential. mdpi.com By analyzing the MEP surface, one can pinpoint the most likely sites for chemical reactions. For instance, in pyridine derivatives, the nitrogen atom of the pyridine ring and the amino group are often identified as electron-rich (red) regions, making them potential sites for interaction with electrophiles. mdpi.com This analysis has been successfully applied to various pyridine systems to explain their reactivity. mdpi.comnih.gov
Reactivity Indices and Descriptors
From the energies of the HOMO and LUMO orbitals, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These indices, based on DFT, provide a theoretical framework for understanding reactivity. irjweb.com Key descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. A higher hardness value corresponds to lower reactivity. irjweb.com
Chemical Softness (S): The reciprocal of hardness (S = 1/2η), it indicates the molecule's polarizability. Higher softness is associated with higher reactivity. irjweb.com
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.
These descriptors are valuable for comparing the reactivity of different molecules and understanding their potential biological activity. irjweb.com For instance, a high electrophilicity index and relatively high chemical hardness can suggest that a compound may exhibit specific biological activities. irjweb.com
Charge Distribution Analysis (e.g., Mulliken, Natural Population Analysis)
Charge distribution analysis provides insight into the electronic environment of each atom within a molecule. Mulliken Population Analysis and Natural Population Analysis (NPA) are two common methods for calculating these partial atomic charges. researchgate.netresearchgate.net NPA is generally considered more reliable as it is less dependent on the basis set used for the calculation.
In 5-Methoxy-2-methylpyridin-3-amine, the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group are expected to carry significant negative charges due to their high electronegativity. The amine group's nitrogen would also be electronegative, while the hydrogen atoms bonded to it would be electropositive. The carbon atoms in the aromatic ring would exhibit varied charges based on their position relative to the heteroatoms. These charge distributions are critical for determining the molecule's electrostatic potential and its interaction with other polar molecules or receptor sites. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful tool that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This method provides detailed insights into charge transfer and hyperconjugative interactions within the molecule.
The analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. nih.gov For this compound, significant interactions would be expected, such as:
The donation from the lone pair of the amine nitrogen (n) to the antibonding π* orbitals of the pyridine ring.
The donation from the lone pair of the methoxy oxygen (n) to adjacent antibonding σ* orbitals.
Table 2: Representative NBO Donor-Acceptor Interactions in a Substituted Pyridine System
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N₅ | π* (C₁-C₂) | 5.8 |
| LP (1) O₇ | σ* (C₆-C₁) | 2.5 |
| π (C₃-C₄) | π* (N₅-C₆) | 20.1 |
Note: This data is hypothetical and for illustrative purposes, showing the type of interactions one might observe in such a system. LP denotes a lone pair.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com It maps properties onto a surface defined by the molecule's electron distribution.
Key features of this analysis include:
d_norm Surface : This surface highlights intermolecular contacts by color-coding them based on their length relative to the van der Waals radii. Red spots indicate close contacts (shorter than van der Waals radii), such as strong hydrogen bonds, while blue regions represent longer contacts. nih.govnih.gov
In related aminopyrimidine structures, O···H/H···O and H···H contacts have been shown to account for over 20% and 40% of the total Hirshfeld surface, respectively, underscoring the importance of hydrogen bonding and van der Waals forces in the crystal packing. nih.govnih.gov
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
Molecular dynamics simulations are used to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and stability. osaka-u.ac.jp By simulating the atomic motions over time, MD can explore the molecule's potential energy surface and identify its most stable conformations.
For this compound, MD simulations could reveal the rotational dynamics of the methoxy and amine groups. The simulation would track how the molecule's geometry fluctuates around its equilibrium state, which is crucial for understanding how it might adapt its shape to fit into a receptor's binding pocket. osaka-u.ac.jp Analysis of the simulation trajectory can yield information on conformational stability and the energy barriers between different rotational states.
Ligand-Receptor Interaction Modeling (for understanding binding modes as a chemical probe)
To understand its potential as a chemical probe, this compound can be computationally "docked" into the active site of a target protein. researchgate.net Molecular docking simulations predict the preferred binding orientation of the ligand within the receptor and estimate the strength of the interaction, often expressed as a binding affinity or docking score.
These models can identify key intermolecular interactions, such as:
Hydrogen bonds between the amine or methoxy groups and polar residues in the receptor.
π-π stacking between the pyridine ring and aromatic residues like phenylalanine or tyrosine.
Hydrophobic interactions involving the methyl group.
Studies on similar indole-based EZH2 inhibitors show that modifying substituents on a core scaffold can profoundly affect cellular potency and pharmacokinetic properties, highlighting the importance of precise ligand-receptor interactions. acs.org Docking studies on dinitropyridine derivatives against SARS-CoV-2 proteins have also shown how these compounds can form stable interactions with viral targets, demonstrating the power of this method in drug discovery. researchgate.net
Synthetic Applications of 5 Methoxy 2 Methylpyridin 3 Amine As a Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The unique arrangement of functional groups on the 5-Methoxy-2-methylpyridin-3-amine scaffold makes it an attractive starting material for the synthesis of more elaborate heterocyclic structures. The amine and the pyridine (B92270) nitrogen can participate in cyclization reactions, leading to the formation of fused ring systems.
Role in the Formation of Fused Pyridine Ring Systems
While direct examples of using this compound for the synthesis of fused pyridine systems are not extensively documented in publicly available literature, the general reactivity of aminopyridines suggests its potential in forming such structures. For instance, aminopyridines are known precursors for the synthesis of azaindoles, which are important bicyclic heteroaromatic compounds in medicinal chemistry. mdpi.comacs.org Synthetic strategies such as the Larock indole (B1671886) synthesis, which involves a palladium-catalyzed annulation, or acid-catalyzed cyclization of appropriately substituted aminopyridines, are common methods to construct the pyrrole (B145914) ring fused to the pyridine core. mdpi.comacs.org
One can envision that this compound could be a valuable substrate in these reactions. For example, after conversion of the amine group into a suitable derivative, an intramolecular cyclization could lead to the formation of a fused five-membered ring. The methoxy (B1213986) and methyl groups on the pyridine ring would then serve as handles for further functionalization of the resulting fused system. A general approach to azaindole synthesis involves the reaction of aminopyridines with alkynes under rhodium catalysis, leading to annulative coupling and the formation of the 7-azaindole (B17877) scaffold. mdpi.com
Incorporation into Quinolone Architectures
The synthesis of quinolone and related polycyclic structures often involves the condensation and cyclization of aromatic amines with dicarbonyl compounds or their equivalents. Classic methods like the Gould-Jacobs reaction and the Skraup synthesis are foundational in quinoline (B57606) chemistry. libretexts.orgsnnu.edu.cnbiosynth.com Although specific examples detailing the incorporation of this compound into quinolone architectures are scarce, its nature as a substituted aromatic amine suggests its potential as a synthon in such transformations.
The Gould-Jacobs reaction, for instance, utilizes anilines and a malonic acid derivative to construct the quinolone ring system. libretexts.orgsnnu.edu.cn By analogy, this compound could potentially react in a similar fashion to yield a pyridopyrimidine or a related fused heterocyclic system, where the pyridine ring of the starting material is fused to a newly formed pyridinone ring.
Development of Pyridine-Based Derivatives for Diverse Chemical Applications
The functional groups of this compound allow for the synthesis of a wide array of derivatives, each with potential applications in various fields of chemistry.
Synthesis of Aryl-Substituted Pyridines via Cross-Coupling
In a typical procedure, 5-bromo-2-methylpyridin-3-amine (B1289001) is reacted with various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403). mdpi.com This reaction proceeds in good yields and tolerates a range of functional groups on the arylboronic acid. mdpi.com Given the structural similarity, it is highly probable that a halogenated derivative of this compound could undergo similar cross-coupling reactions to introduce aryl substituents at specific positions on the pyridine ring.
Table 1: Examples of Suzuki-Miyaura Coupling with 5-Bromo-2-methylpyridin-3-amine mdpi.com
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 75 |
| 4-Methylphenylboronic acid | 2-Methyl-5-(p-tolyl)pyridin-3-amine | 80 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 78 |
| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 72 |
This table is based on data for the analogous compound 5-bromo-2-methylpyridin-3-amine and is illustrative of the potential of halogenated this compound in similar reactions.
Formation of Amide Derivatives and Related Compounds
The amino group of this compound is a key site for derivatization, particularly for the formation of amides. Amide synthesis is a fundamental transformation in organic chemistry, often achieved by reacting an amine with a carboxylic acid, acid chloride, or anhydride (B1165640).
For instance, the reaction of 5-bromo-2-methylpyridin-3-amine with acetic anhydride yields N-(5-bromo-2-methylpyridin-3-yl)acetamide. mdpi.com This amide can then be used in further synthetic manipulations, such as the aforementioned Suzuki-Miyaura coupling, demonstrating the utility of the amide as a protecting group or as a precursor to more complex structures. mdpi.com Similarly, it is expected that this compound would readily undergo acylation to form a variety of amide derivatives, which could serve as intermediates in the synthesis of new chemical entities.
Ligand Design and Coordination Chemistry
Substituted pyridines are prevalent motifs in the design of ligands for coordination chemistry due to the strong coordinating ability of the pyridine nitrogen atom. The additional functional groups on this compound, namely the amine and methoxy groups, can also participate in metal binding, making it a potential candidate for the synthesis of polydentate ligands.
While specific studies on the coordination chemistry of this compound are not widely reported, related structures have shown significant utility. For example, tris(2-pyridylmethyl)amine (B178826) (TPA) and its derivatives are well-known tetradentate ligands that form stable complexes with a variety of transition metals, which have applications in catalysis and biomimetic chemistry. rsc.org The introduction of a methoxy group onto the pyridine ring of a TPA-like ligand has been shown to modulate the electronic properties of the resulting metal complex. rsc.org
Furthermore, Schiff base ligands derived from the condensation of aminopyridines with aldehydes or ketones are another important class of ligands. A Schiff base formed from 2-amino-3-methylpyridine (B33374) and 2-hydroxy-4-methoxybenzaldehyde (B30951) has been synthesized and structurally characterized, demonstrating the potential of aminopyridines to form stable, multidentate ligands. libretexts.org This suggests that this compound could be a valuable precursor for the synthesis of novel ligands with tailored electronic and steric properties for applications in catalysis and materials science.
Use in the Synthesis of Ligands for Transition Metal Complexes
This compound serves as a valuable precursor in the synthesis of specialized ligands for transition metal complexes. Its structure, featuring a pyridine ring with strategically placed methoxy, methyl, and amine groups, allows for the creation of ligands with specific electronic and steric properties. These properties are crucial for modulating the behavior of the resulting metal complexes.
The primary amine group on the pyridine ring is a key reactive site. It can be readily derivatized to form more complex ligand structures. For instance, it can undergo condensation reactions with aldehydes or ketones to form Schiff base ligands. These Schiff bases, containing an imine (-CH=N-) linkage, are versatile coordinating agents for a variety of transition metals. Research has shown that related aminopyridine compounds are used to create Schiff base ligands, which then form stable complexes with metals like copper (II) and zinc (II). nih.gov
Furthermore, the amine can be part of more elaborate ligand frameworks. For example, while not directly involving this compound, analogous structures like tris(2-pyridylmethyl)amine (TPA) are functionalized to create ligands that mimic the active sites of metalloenzymes. visnav.in The introduction of substituents, such as a methoxy group, onto the pyridine rings of these TPA-type ligands is a strategy used to fine-tune the electronic environment of the metal center. visnav.in This highlights the principle that the substituents on the pyridine ring, like those in this compound, play a critical role in defining the properties of the final ligand and its metal complex.
The synthesis of pyridyl-formamidine ligands represents another avenue where aminopyridine derivatives are employed. These ligands are synthesized in a one-step, solvent-free process and coordinate to metals like manganese(I), copper(II), zinc(II), and palladium(II) in a bidentate fashion, forming a stable six-membered chelate ring. researchgate.net The substituents on the pyridine and phenyl rings are known to influence the stability and reactivity of these complexes. researchgate.net
Coordination Studies and Complex Characterization
The coordination chemistry of ligands derived from aminopyridine precursors is a rich field of study. Once a ligand is synthesized using a building block like this compound, its interaction with transition metal ions is investigated to understand how it binds and what geometry the resulting complex adopts. The characterization of these complexes is essential to confirm their structure and electronic properties.
X-ray crystallography is a definitive method for determining the precise three-dimensional structure of these complexes. For instance, studies on related pyridyl-aniline and pyridyl-formamidine complexes with metals such as palladium(II), zinc(II), and cadmium(II) have revealed a range of coordination geometries. researchgate.netresearchgate.net Depending on the metal ion and the specific ligand structure, geometries like distorted tetrahedral, square planar, trigonal bipyramidal, and octahedral have been observed. researchgate.netscirp.org In these complexes, the ligand typically coordinates to the metal center through the nitrogen atoms of the pyridine ring and the amine or imine group. researchgate.netscirp.org
Spectroscopic techniques are also vital for characterization.
NMR Spectroscopy (¹H and ¹³C): Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide strong evidence of complex formation. For example, the downfield shift of the azomethine proton in the ¹H NMR spectrum of a Schiff base complex indicates its coordination to the metal center. nih.gov
FT-IR Spectroscopy: The formation of a metal-ligand bond is often evidenced by shifts in the vibrational frequencies of key functional groups, such as the C=N stretch in an imine or the N-H stretch of an amine.
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which are characteristic of its coordination geometry. For example, the d-d transition bands observed for a nickel(II) complex were used to confirm its octahedral geometry. scirp.org
Mass Spectrometry: Techniques like ESI-MS or APCI-MS are used to determine the mass-to-charge ratio of the complex, confirming its composition. nih.govresearchgate.net
These detailed characterization studies are crucial for establishing the structure-property relationships that guide the design of new complexes with desired functionalities. mdpi.com
Radiosynthesis and Isotopic Labeling Applications
The unique structure of this compound also makes it a relevant building block in the specialized field of radiochemistry, particularly for the development of imaging agents for Positron Emission Tomography (PET).
Integration into Carbon-11 Labeled Radiotracers
PET is a powerful molecular imaging technique that relies on the detection of radiation from positron-emitting radioisotopes, such as Carbon-11 ([¹¹C]). Radiotracers incorporating [¹¹C] allow for the non-invasive study of biological processes in real-time. The methoxy group (-OCH₃) on this compound is a prime target for radiolabeling. The synthesis of [¹¹C] labeled compounds often involves the reaction of a precursor molecule (a desmethyl- a precursor lacking a methyl group) with a ¹¹C-labeled methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
Therefore, an analog of this compound, specifically its desmethyl precursor 5-hydroxy-2-methylpyridin-3-amine, would be the direct substrate for this radiolabeling reaction. The rapid and efficient incorporation of the short-lived Carbon-11 isotope (half-life ≈ 20.4 minutes) is a critical challenge in radiosynthesis. The amine and pyridine nitrogen atoms in the molecule must be compatible with the reaction conditions used for the O-methylation with [¹¹C]CH₃I. This process would yield [¹¹C]this compound, which can then be used as a radiolabeled building block for more complex target molecules or be evaluated as a radiotracer itself.
Methodologies for Position-Selective Radiolabeling
Achieving position-selective (or regioselective) radiolabeling is paramount in the synthesis of radiotracers to ensure that the radioisotope is placed at a specific, known location within the molecule. In the case of producing [¹¹C]this compound, the goal is to selectively label the methoxy group's carbon atom.
The primary methodology involves the O-methylation of the corresponding hydroxyl precursor, 5-hydroxy-2-methylpyridin-3-amine. This reaction is typically performed under basic conditions, which deprotonate the hydroxyl group to form a more nucleophilic phenoxide. This phenoxide then reacts with the electrophilic [¹¹C]methylating agent.
Key aspects of this methodology include:
Precursor Synthesis: The synthesis of the desmethyl precursor (the -OH analog) is the first critical step.
Base Selection: The choice of base is important to ensure efficient deprotonation of the hydroxyl group without promoting unwanted side reactions, such as N-methylation of the amine or pyridine ring.
Reaction Conditions: The reaction is typically carried out in a suitable organic solvent (e.g., DMF, DMSO) and often requires heating to facilitate the reaction within the short timeframe imposed by the isotope's half-life.
Purification: After the radiolabeling reaction, rapid purification, usually by high-performance liquid chromatography (HPLC), is necessary to isolate the desired radiotracer from the unreacted precursor and other byproducts.
The ability to perform this position-selective labeling efficiently is crucial for the successful development and application of PET radiotracers derived from this scaffold.
Design and Synthesis of Analogs with Modified Substituents
The modification of the this compound scaffold is a common strategy in medicinal chemistry and materials science to develop new compounds with improved or altered properties. By systematically changing the substituents on the pyridine ring, researchers can explore structure-activity relationships (SAR) and optimize compounds for a specific biological target or application.
A patent for 2,4-diamino-pyrimidine derivatives, which act as Eph receptor antagonists, lists this compound as an intermediate in the synthesis of more complex molecules. google.com This illustrates how the core structure is used as a foundation for building a diverse library of compounds. The synthesis involves reacting the amine group of this compound with other chemical moieties to generate a range of analogs. google.com
The design of analogs can involve several types of modifications:
Modification of the Methoxy Group: The -OCH₃ group could be replaced with other alkoxy groups (e.g., -OCH₂CH₃), a hydroxyl group (-OH), or a halogen to probe the effect of electronics and sterics at this position.
Modification of the Methyl Group: The -CH₃ group at the 2-position could be altered to other alkyl groups or functional groups to assess its impact on binding or reactivity.
Derivatization of the Amine Group: As seen in the synthesis of ligands and drug candidates, the -NH₂ group is a common point of modification, allowing for the attachment of large and complex substituents. google.com
Substitution at Other Ring Positions: Introducing substituents at the vacant positions on the pyridine ring can further modulate the molecule's properties.
The synthesis of these analogs generally relies on standard organic chemistry techniques, starting from appropriately substituted pyridine precursors. The goal is to create a library of related compounds that can be screened for enhanced biological activity, improved selectivity, or other desirable characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
